![molecular formula C10H6N2 B14713201 Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile CAS No. 18341-68-9](/img/structure/B14713201.png)
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5,7-triene family, which is known for its distinctive barrel-like shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexadiene derivatives.
Cyclization: A cyclization reaction is carried out to form the bicyclic core structure. This step often involves the use of strong acids or bases as catalysts.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile addition reaction. Common reagents for this step include cyanogen bromide or other nitrile sources.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylic acid, while reduction may produce bicyclo[2.2.2]octa-2,5,7-triene-2,3-diamine.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: This compound lacks the cyano groups and has different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic anhydride groups instead of cyano groups, leading to different chemical properties and uses.
Uniqueness
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential applications. The combination of the bicyclic structure and cyano groups makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
18341-68-9 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-4,7-8H |
InChI Key |
JLZQXEVYBVMWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


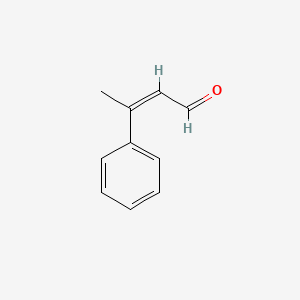
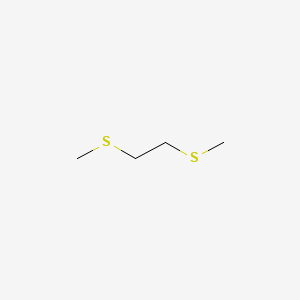
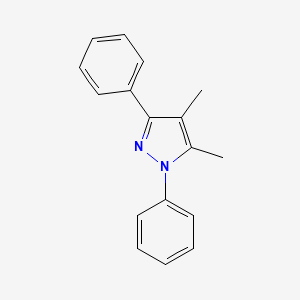
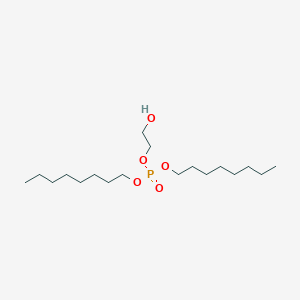
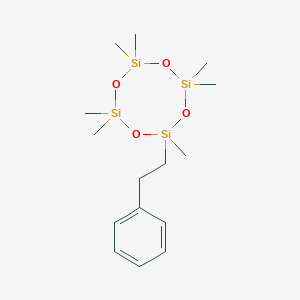
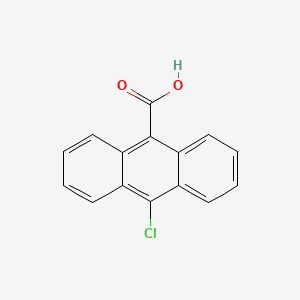
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
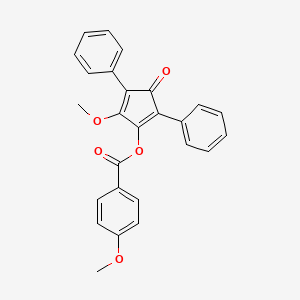
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
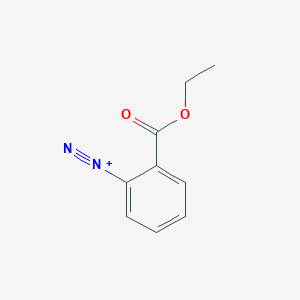
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
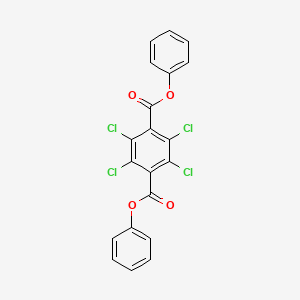
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
